molecular formula C9H7N3O3 B2519711 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 1247106-76-8

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B2519711
CAS No.: 1247106-76-8
M. Wt: 205.173
InChI Key: LYKVXQYFBOHUKK-UHFFFAOYSA-N
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Description

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid is a heterocyclic compound that features a triazole ring fused to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the triazole and benzoic acid functionalities endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-carboxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid is unique due to the specific positioning of the hydroxyl group on the triazole ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with biological targets and can lead to distinct biological activities compared to other triazole derivatives .

Properties

IUPAC Name

2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKVXQYFBOHUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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